Crystallinity Polymorph Differentiation in Thermoplastic Starch: HMF Induces Mixed EH+VA vs. HPF VA-Only
XRD analysis of corn starch thermoplasticized with HMF (MTPS) reveals the formation of both EH-type and VA-type crystallinity, whereas HPF-plasticized TPS (PTPS) develops only VA-type crystallinity [1]. The presence of EH crystallinity in MTPS is directly attributed to the steric bulk of the N-methyl group on HMF, which is absent in HPF. This polymorphic difference is structural, not merely compositional, and originates from the plasticizer's molecular architecture.
| Evidence Dimension | Crystallinity type in TPS (XRD) |
|---|---|
| Target Compound Data | EH + VA mixed crystallinity |
| Comparator Or Baseline | HPF (N-(2-Hydroxypropyl)formamide): VA crystallinity only |
| Quantified Difference | HMF uniquely induces EH crystallinity; HPF does not |
| Conditions | Corn starch TPS, 25–35 wt% plasticizer, ambient humidity ~50% RH, XRD in reflection mode |
Why This Matters
The crystalline polymorph directly influences enzymatic degradation rate, mechanical stiffness, and gas barrier performance of biodegradable starch articles. HMF should be selected when mixed EH/VA morphology is functionally required, such as for controlled biodegradation profiles or enhanced rigidity.
- [1] Dai, H., Chang, P. R., Yu, J., Geng, F., & Ma, X. (2010). N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as two new plasticizers for thermoplastic starch. Carbohydrate Polymers, 80(1), 139–144. https://doi.org/10.1016/j.carbpol.2009.11.001 View Source
